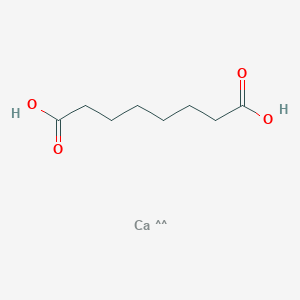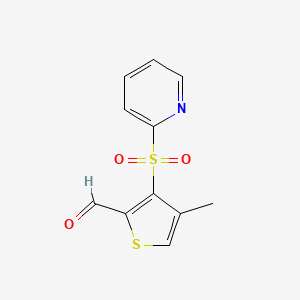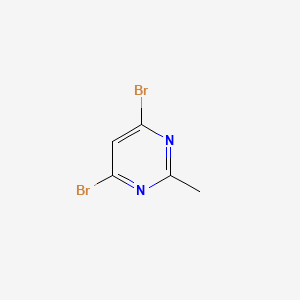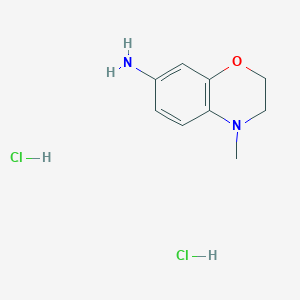
4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester
Übersicht
Beschreibung
“4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-3,6-Dicarboxylic Acid6-Tert-Butyl Ester3-Ethyl Ester” is a chemical compound with the CAS No. 1251001-31-6 . It has a molecular weight of 310.35 and a molecular formula of C14H22N4O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.35 and a molecular formula of C14H22N4O4 . Other properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The synthesis and characterization of azulene derivatives, including those with tert-butyl and ethyl ester groups, have been explored in various studies. For instance, the research by (Jianfeng Song & H. Hansen, 1999) demonstrates an improved synthesis method for azulenes, highlighting the versatility of these compounds in chemical synthesis. Similarly, studies by (D. H. Kim, 1986) and (Aysun Lkizler et al., 1996) involve the synthesis of azulene derivatives, showcasing their chemical reactivity and potential for creating diverse molecular structures.
Potential Biological and Pharmaceutical Applications
The potential biological and pharmaceutical applications of azulene derivatives have been a topic of interest. Research like that of (A. A. Santilli et al., 1975) explores the antibacterial properties of certain azulene derivatives, indicating their potential use in medical applications. Furthermore, the work by (Yong-Goo Chang et al., 2003) contributes to this field by synthesizing novel azulene compounds and evaluating their properties, which may have implications for drug development.
Advanced Material Science
Azulene derivatives are also being researched in the context of advanced material science. The synthesis of these compounds, as discussed in studies like (Tian-Chyuan Huang et al., 1994), offers insights into their potential applications in creating new materials with unique properties. This area of research is pivotal for developing novel materials with specialized functions.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-6-7-17(8-9-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMKAQXJTXHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)

![4-[(8-Nitroquinolin-2-yl)amino]benzoic acid](/img/structure/B1433694.png)









![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
